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Spectroscopic Analysis of 2,3-Dihydroxypropanal: A Technical Guide

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Compound of Interest		
Compound Name:	2,3-dihydroxypropanal	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2,3-dihydroxypropanal**, commonly known as glyceraldehyde. As a key intermediate in carbohydrate metabolism, particularly in the glycolysis pathway, a thorough understanding of its structural and electronic characteristics is crucial for various fields, including drug development, metabolic research, and diagnostics. This document outlines the fundamental spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized through diagrams to facilitate comprehension.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of D-glyceraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for D-Glyceraldehyde



Atom Number	Chemical Shift (δ) in ppm	
H7	3.583	
H8	3.687	
H9	3.687	
H10	4.944	

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

Table 2: ¹³C NMR Spectroscopic Data for D-Glyceraldehyde

Atom Number	Chemical Shift (δ) in ppm	
C1	76.763	
C2	64.676	
C3	92.462	

Reference: Biological Magnetic Resonance Bank (BMRB)[1]

In aqueous solutions, glyceraldehyde exists in equilibrium between its monomeric aldehyde form and a dimeric hemiacetal form, which can be reflected in the NMR spectra.[2]

Table 3: ^{13}C Chemical Shifts of D-Glyceraldehyde Forms in D_2O

Carbon Atom	Aldehyde Form (ppm)	Dimeric Hemiacetal Form (ppm)
C1 (Carbonyl)	~204.6	-
C2	~76.8	~92.5
C3 (Hydroxymethyl)	~64.7	~60.5

Reference: BenchChem[2]



Infrared (IR) Spectroscopy

The IR spectrum of glyceraldehyde provides key information about its functional groups.

Table 4: Characteristic IR Absorption Peaks for Glyceraldehyde

Wavenumber (cm⁻¹)	Functional Group Assignment	Characteristic Vibration
3700-3200 (broad)	O-H	Stretching
2981	C-H (ring)	Stretching
2876, 2822	C-H (alkane/aldehyde)	Stretching
1730-1720	C=O (aldehyde)	Stretching
~1580	O-C-O	Asymmetric Stretching
1350-1380	O-C-O	Symmetric Stretching

Note: The peak around 1580 cm⁻¹ is also characteristic of other related compounds in alkaline medium.[3]

Mass Spectrometry (MS)

Mass spectrometry of glyceraldehyde often involves the analysis of its dimeric form, especially when using direct solid sample injection.[1] The fragmentation of aldehydes is characterized by specific cleavage patterns.

Table 5: Common Mass Spectral Fragments for Aldehydes



Fragmentation Event	Resulting Fragment Ion	Typical m/z Value(s)
α-cleavage	[M - H] ⁺	M - 1
α-cleavage	[M - R]+ (COH+)	M - R (e.g., 29 for a terminal aldehyde)
McLafferty Rearrangement	44 (for aldehydes with a γ-hydrogen)	
Loss of Water	[M - H ₂ O] ⁺	M - 18
Loss of Ethylene	[M - C ₂ H ₄]+	M - 28
Loss of CH ₂ =CH-O	M - 43	
Loss of CH ₂ =CH-OH	M - 44	_

Reference: Adapted from general aldehyde fragmentation patterns.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aldehyde is characterized by a weak $n \to \pi^*$ transition at a longer wavelength and a strong $\pi \to \pi^*$ transition at a shorter wavelength. For simple aliphatic aldehydes, the $n \to \pi^*$ transition typically occurs around 290 nm with a low molar absorptivity ($\epsilon \approx 15 \text{ L mol}^{-1} \text{ cm}^{-1}$), while the $\pi \to \pi^*$ transition is around 180 nm with a high molar absorptivity ($\epsilon \approx 10,000 \text{ L mol}^{-1} \text{ cm}^{-1}$).[5] Specific quantitative data for **2,3-dihydroxypropanal** is not readily available in the searched literature.

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Accurately weigh 50-100 mg of D-glyceraldehyde.[2]
- Dissolve the sample in 0.6-0.7 mL of deuterated water (D₂O) in a small vial. Ensure complete dissolution; gentle vortexing or warming can be applied if necessary.[2]
- Transfer the solution to a 5 mm NMR tube.[2]



• Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), for chemical shift referencing.

Instrumentation and Data Acquisition:

- Instrument: Bruker DMX-400 MHz NMR Spectrometer (or equivalent).[1]
- ¹H NMR Parameters:
 - Pulse Program: Standard 1D proton experiment.
 - Temperature: 298 K.[1]
- ¹³C NMR Parameters:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgdc30).[2]
 - Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.
 - Relaxation Delay (D1): 2.0 s. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
 - Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.[2]
 - Temperature: 298 K.[2]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean and a background spectrum of the clean, empty crystal has been recorded.
- Place a small drop of the **2,3-dihydroxypropanal** sample directly onto the ATR crystal.
- Acquire the spectrum.

Instrumentation and Data Acquisition:



- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically 4000 to 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction using the previously recorded background spectrum.

Mass Spectrometry

Sample Preparation (Direct Infusion):

- For solid samples, a direct injection into the ion source of the mass spectrometer can be utilized.[1]
- Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI).

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an electron ionization source.
- · Ionization Energy: Typically 70 eV.
- Mass Range: Scan a suitable m/z range (e.g., 20-200 amu) to detect the molecular ion and relevant fragments.

UV-Visible Spectroscopy

Sample Preparation:

 Prepare a stock solution of 2,3-dihydroxypropanal of a known concentration in a suitable solvent (e.g., deionized water). The solvent should be transparent in the wavelength range of interest.



- Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 1.0).
- Use the pure solvent as a blank reference.

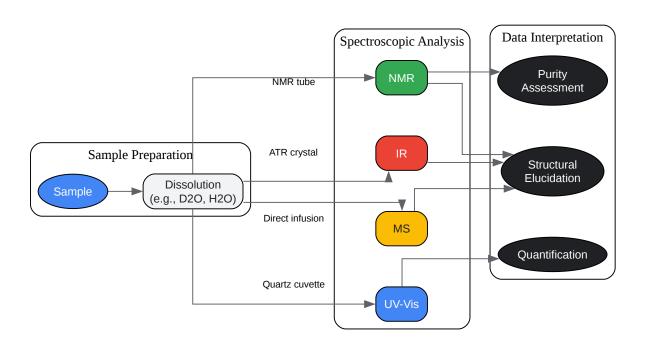
Instrumentation and Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Cuvettes: Use 1 cm path length quartz cuvettes.
- Wavelength Range: Scan from approximately 190 nm to 400 nm.
- Procedure:
 - Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
 - Measure the absorbance of each standard solution and the unknown sample.
 - Identify the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Spectroscopic Analysis



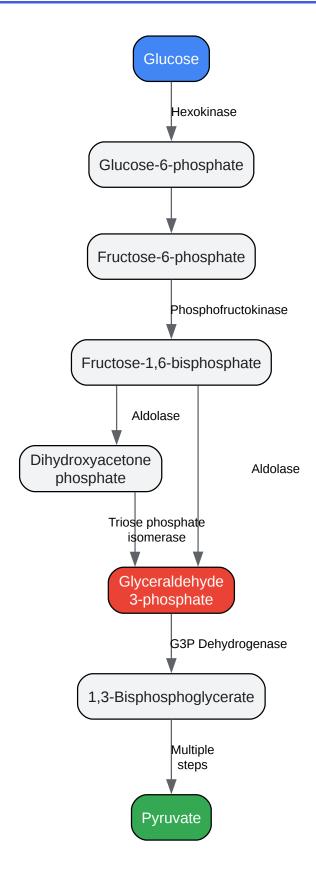


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Caption: Workflow for the spectroscopic analysis of **2,3-dihydroxypropanal**.

Role of Glyceraldehyde 3-Phosphate in Glycolysis





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Caption: The central role of glyceraldehyde 3-phosphate in the glycolysis pathway.



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References

- 1. Mass spectra of glycolaldehyde and glyceraldehyde Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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